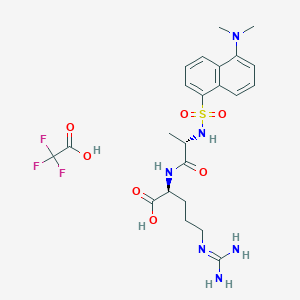

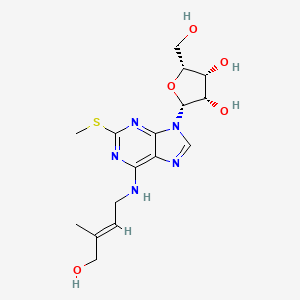

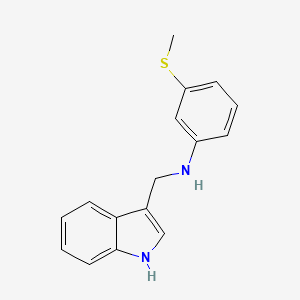

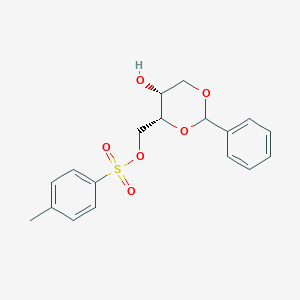

5-(苄氧基)-6-氧代-1,6-二氢嘧啶-4-甲酸甲酯

描述

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve kinetic studies and the use of various spectroscopic techniques to monitor the reaction.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and acidity or basicity.科学研究应用

-

Scientific Field: Dermatology and Cosmetology

- Application : The compound is used as an anti-melanogenic agent .

- Method of Application : The compound is used as a tyrosinase inhibitor. Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis .

- Results : One mixed-type inhibitor from hydroxypyridinone-l-phenylalanine conjugates, named ((S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl) methyl 2-amino-3-phenylpropanoate), showed potent inhibitory effect with IC 50 values of 12.6 and 4.0 µM for monophenolase and diphenolase activities, respectively .

-

Scientific Field: Medicinal Chemistry

- Application : The compound is used in the synthesis of Schiff base ligands for transition metal complexes .

- Method of Application : The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results : The synthesized metal (II) complexes were found to have high potency as antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands. Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .

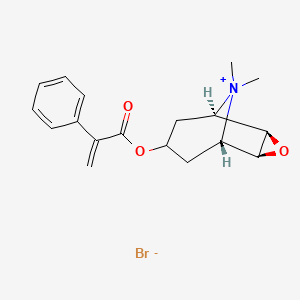

- Scientific Field: Pharmaceutical Chemistry

- Application : The compound is used in the preparation of salmeterol, a medication used to treat asthma and chronic obstructive pulmonary disease .

- Method of Application : The compound is obtained from the benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent .

- Results : The process results in the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .

- Scientific Field: Organic Chemistry

- Application : The compound is used in the reduction of nitro groups to amines .

- Method of Application : The reduction process usually involves the use of zinc, which is activated by alloying with mercury (a process known as amalgamation) .

- Results : The process results in the conversion of nitro groups to amines .

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.

未来方向

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties or activities.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases for up-to-date and detailed information. If you have a different compound or a more specific question about this compound, feel free to ask!

属性

IUPAC Name |

methyl 6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-18-13(17)10-11(12(16)15-8-14-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHZFKRCAPQCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC=N1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)